molecular formula C15H11N3O3S B12051211 4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-6-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12051211
M. Wt: 313.3 g/mol
InChI Key: MISSHFNKBBWFCQ-UHFFFAOYSA-N
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Description

6-HYDROXY-4-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-4-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyrroloquinoline core can be synthesized via a series of condensation and cyclization reactions starting from appropriate aniline derivatives and ketoesters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-4-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

6-HYDROXY-4-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-HYDROXY-4-OXO-N-(1,3-THIAZOL-2-YL)-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal function. This compound may inhibit enzymes involved in cell division, leading to cell death, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

9-hydroxy-11-oxo-N-(1,3-thiazol-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C15H11N3O3S/c19-12-9-3-1-2-8-4-6-18(11(8)9)14(21)10(12)13(20)17-15-16-5-7-22-15/h1-3,5,7,19H,4,6H2,(H,16,17,20)

InChI Key

MISSHFNKBBWFCQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NC4=NC=CS4)O

Origin of Product

United States

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